4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound that belongs to the class of imidazopyridines. This compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions of the imidazole ring and a carbonyl group attached to the pyridine moiety. The unique structure of this compound contributes to its potential biological activities and applications in various fields, particularly in medicinal chemistry.
The compound can be synthesized from various precursors, often involving reactions that incorporate halogenation and cyclization steps. Detailed synthetic routes are explored further in the synthesis analysis section.
4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one is classified as a chlorinated heterocyclic compound. Its structural features categorize it within the broader family of imidazole derivatives, which are known for their diverse biological activities.
The synthesis of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one can be achieved through several methods:
These methods may vary based on specific laboratory conditions and desired yields.
The chemical reactivity of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one includes:
These reactions highlight its versatility as a synthetic intermediate in organic chemistry.
The mechanism of action for compounds like 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one typically involves:
Research into its specific mechanisms is ongoing and varies based on its applications in medicinal chemistry.
Key physical properties include:
Chemical properties include:
The applications of 4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one are diverse:
The imidazo[4,5-c]pyridine core is classified as a "drug prejudice" scaffold due to its structural resemblance to purine nucleotides, enabling mimicry of endogenous signaling molecules. This bicyclic system consists of a pyridine ring fused with an imidazole, creating a planar structure that facilitates:
Table 1: Bioactive Imidazo[4,5-c]pyridine Derivatives and Their Therapeutic Applications
Compound | Substituents | Biological Target | Clinical/Research Application |
---|---|---|---|
3-Deazaneplanocin A | Complex bicyclic | Histone methyltransferase EZH2 | Anticancer (preclinical) |
Telacebec (Q203) | 4,6-Dimethyl | Cytochrome bcc oxidase (QcrB) | Phase II anti-tubercular |
Bamaluzole | 1,6-Disubstituted | GABAA receptors | Anticonvulsant (discontinued) |
4,6-Dichloro derivative | R⁴=Cl, R⁶=Cl | Kinases/SFKs (predicted) | Investigational anticancer agent [8] |
Notably, imidazo[4,5-c]pyridines demonstrate significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB), underscoring their clinical relevance in overcoming resistance mechanisms [7]. Recent research has expanded their utility to oncology, with compounds like the 4,6-dichloro derivative inhibiting Src family kinases (SFKs) in glioblastoma models [8].
Chlorine atoms at C4 and C6 positions induce profound electronic and steric effects that enhance drug-like properties:
Commercial availability of 4,6-dichloro-1H-imidazo[4,5-c]pyridine (CAS 2589-12-0) in research quantities (e.g., 250mg–1g) confirms its utility as a synthon for further derivatization [1] [4]. Molecular weight (188.01 g/mol) and purity (≥95%) specifications ensure reproducibility in medicinal chemistry campaigns.
The therapeutic exploration of imidazo[4,5-c]pyridines evolved through distinct phases:
Table 2: Evolution of Key Imidazo[4,5-c]pyridine-Based Therapeutics
Era | Representative Compound | Synthetic Approach | Primary Indication |
---|---|---|---|
1980s | Bamaluzole | Thermal cyclization | Anticonvulsant |
2000s | DZNep | Multi-step nucleoside synthesis | Anticancer |
2010s | Telacebec (Q203) | Pd-catalyzed coupling | Tuberculosis |
2020s | 4,6-Dichloro-2-one | Nitro reduction/cyclization [8] | Kinase inhibition (investigational) |
Current synthesis strategies for 4,6-dichloro variants emphasize regioselective chlorination and Pd-mediated cross-coupling, achieving yields >75% [9]. The compound’s progression reflects broader trends in heterocyclic chemistry: from serendipitous discovery to target-driven design, enabled by deepened understanding of chloro-imidazopyridine bioactivity.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: